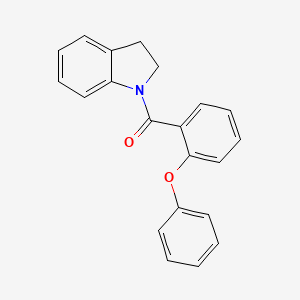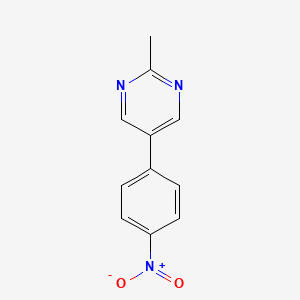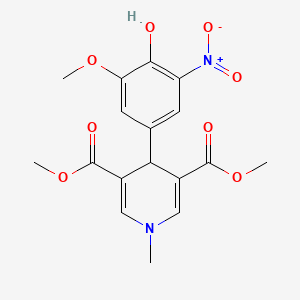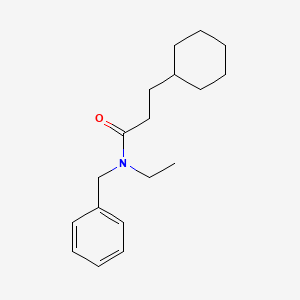
3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
描述
3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for further applications.
化学反应分析
Types of Reactions
3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction of the nitro group can produce aniline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, dihydropyridine derivatives are often investigated for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
Medically, dihydropyridine derivatives are explored for their potential therapeutic effects, particularly in cardiovascular diseases. They may act as antihypertensive agents by relaxing blood vessels and reducing blood pressure.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, as a potential calcium channel blocker, it may bind to the L-type calcium channels in the cell membrane, inhibiting calcium ion influx and leading to vasodilation and reduced blood pressure.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
What sets 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its specific substituents, which may confer unique biological activities or chemical reactivity. The presence of the ethoxy, hydroxy, and nitro groups on the aromatic ring can influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
属性
IUPAC Name |
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-5-28-14-7-10(6-13(16(14)21)20(24)25)15-11(17(22)26-3)8-19(2)9-12(15)18(23)27-4/h6-9,15,21H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLHINMCCNVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=CN(C=C2C(=O)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B3748878.png)
METHANONE](/img/structure/B3748879.png)


![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)
![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)



![1-(2-methoxyphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B3748965.png)

